Cas no 884495-14-1 (5-bromo-2-methoxy-4-methyl-3-nitro-pyridine)

5-bromo-2-methoxy-4-methyl-3-nitro-pyridine structure
884495-14-1 structure
Nome del prodotto:5-bromo-2-methoxy-4-methyl-3-nitro-pyridine
Numero CAS:884495-14-1
MF:C7H7BrN2O3
MW:247.046080827713
MDL:MFCD06659504
CID:69284

5-bromo-2-methoxy-4-methyl-3-nitro-pyridine Proprietà chimiche e fisiche

Nomi e identificatori

    • 5-Bromo-2-methoxy-4-methyl-3-nitropyridine
    • 5-Bromo-2-methoxy-3-nitro-4-picoline
    • 5-bromo-4-methyl-2-(methyloxy)-3-nitropyridine
    • Pyridine, 5-bromo-2-methoxy-4-methyl-3-nitro-
    • 5-bromo-2-methoxy-3-nitro-4-methylpyridine
    • 2-METHOXY-3-NITRO-5-BROMO-4-METHYLPYRIDINE
    • PubChem6588
    • BGDKJBCVNNWITN-UHFFFAOYSA-N
    • OR41181
    • AS04926
    • FCH1380077
    • SY101618
    • BC003163
    • AB0033145
    • 5-Bromo-2-me
    • 5-bromo-2-methoxy-4-methyl-3-nitro-pyridine
    • 5-Bromo-2-methoxy-4-methyl-3-nitropyridine (ACI)
    • MDL: MFCD06659504
    • Inchi: 1S/C7H7BrN2O3/c1-4-5(8)3-9-7(13-2)6(4)10(11)12/h3H,1-2H3
    • Chiave InChI: BGDKJBCVNNWITN-UHFFFAOYSA-N
    • Sorrisi: [O-][N+](C1C(C)=C(Br)C=NC=1OC)=O

Proprietà calcolate

  • Massa esatta: 245.96400
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 1
  • Complessità: 197
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conta Tautomer: niente
  • Carica superficiale: 0
  • Superficie polare topologica: 67.9
  • XLogP3: 2

Proprietà sperimentali

  • Punto di fusione: 88-90°C
  • PSA: 67.94000
  • LogP: 2.59250

5-bromo-2-methoxy-4-methyl-3-nitro-pyridine Informazioni sulla sicurezza

5-bromo-2-methoxy-4-methyl-3-nitro-pyridine Dati doganali

  • CODICE SA:2933399090
  • Dati doganali:

    Codice doganale cinese:

    2933399090

    Panoramica:

    2933399090. altri composti con anelli di piridina non fusi nella struttura. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    2933399090. altri composti contenenti nella struttura un anello piridinico non condensato (anche idrogenato). IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

5-bromo-2-methoxy-4-methyl-3-nitro-pyridine Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
B684810-10g
5-Bromo-2-methoxy-4-methyl-3-nitropyridine
884495-14-1
10g
$ 477.00 2023-04-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1059257-100g
5-Bromo-2-methoxy-3-nitro-4-picoline
884495-14-1 98%
100g
¥1845.00 2024-04-27
eNovation Chemicals LLC
D519298-10g
5-BroMo-2-Methoxy-4-Methyl-3-nitropyridine
884495-14-1 97%
10g
$1020 2024-05-24
Enamine
EN300-6480566-5.0g
5-bromo-2-methoxy-4-methyl-3-nitropyridine
884495-14-1 95%
5g
$56.0 2023-06-01
Chemenu
CM174169-100g
5-Bromo-2-methoxy-4-methyl-3-nitropyridine
884495-14-1 97%
100g
$615 2022-03-01
Chemenu
CM174169-500g
5-Bromo-2-methoxy-4-methyl-3-nitropyridine
884495-14-1 97%
500g
$1476 2022-03-01
Fluorochem
036247-10g
5-Bromo-2-methoxy-4-methyl-3-nitropyridine
884495-14-1 98%
10g
£123.00 2022-03-01
Chemenu
CM174169-100g
5-Bromo-2-methoxy-4-methyl-3-nitropyridine
884495-14-1 97%
100g
$655 2021-08-05
ChemScence
CS-M1658-100g
Pyridine, 5-bromo-2-methoxy-4-methyl-3-nitro-
884495-14-1 99.08%
100g
$528.0 2022-04-26
eNovation Chemicals LLC
D519298-25g
5-BroMo-2-Methoxy-4-Methyl-3-nitropyridine
884495-14-1 97%
25g
$1820 2024-05-24

5-bromo-2-methoxy-4-methyl-3-nitro-pyridine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Bromine Solvents: Acetic acid
Riferimento
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 1. Evolution of Enabling Strategies
Fox, Richard J. ; et al, Organic Process Research & Development, 2017, 21(8), 1095-1109

Metodo di produzione 2

Condizioni di reazione
1.1 Solvents: Acetic acid ;  10 min, rt; 5 min, rt; rt → 95 °C; 5 h, 95 °C; 95 °C → 60 °C
1.2 Reagents: Sodium acetate Solvents: Water ;  0.5 h, 25 - 30 °C
1.3 Reagents: Bromine ;  8 h, 25 - 30 °C
1.4 Reagents: Sodium bisulfate Solvents: Water ;  5 min, 25 - 30 °C; 1 h, 25 - 30 °C
2.1 Reagents: Sulfuric acid ;  10 - 20 °C; 20 °C → 33 °C; 1 h, 25 - 33 °C
2.2 Reagents: Fuming nitric acid ;  7 h, 25 - 33 °C
2.3 Reagents: Ammonium hydroxide ;  pH 4 - 5, < 20 °C; 1 h, 15 - 25 °C
3.1 Reagents: Chlorotrimethylsilane Solvents: Methanol ;  < 25 °C; 0.5 h, < 25 °C
3.2 Reagents: Sodium nitrite ;  10 h, 15 - 25 °C; 18 h, 15 - 25 °C
Riferimento
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 1. Evolution of Enabling Strategies
Fox, Richard J. ; et al, Organic Process Research & Development, 2017, 21(8), 1095-1109

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Acetic acid
1.2 Reagents: Bromine
2.1 Reagents: Sulfuric acid ,  Nitric acid
3.1 Reagents: Chlorotrimethylsilane ,  Sodium nitrite Solvents: Methanol
Riferimento
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Sulfuric acid ;  10 - 20 °C; 20 °C → 33 °C; 1 h, 25 - 33 °C
1.2 Reagents: Fuming nitric acid ;  7 h, 25 - 33 °C
1.3 Reagents: Ammonium hydroxide ;  pH 4 - 5, < 20 °C; 1 h, 15 - 25 °C
2.1 Reagents: Sulfuric acid Solvents: Methanol ;  60 min, < 20 °C; 20 °C → 40 °C
2.2 Reagents: 2,2-Dimethylpropanenitrile ;  7 h, 39 - 43 °C; 2.5 h, 40 °C
Riferimento
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 1. Evolution of Enabling Strategies
Fox, Richard J. ; et al, Organic Process Research & Development, 2017, 21(8), 1095-1109

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: 2,2-Dimethylpropanenitrile ,  Hydrochloric acid Solvents: Methanol
Riferimento
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 1. Evolution of Enabling Strategies
Fox, Richard J. ; et al, Organic Process Research & Development, 2017, 21(8), 1095-1109

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Chlorotrimethylsilane Solvents: Methanol ;  < 25 °C; 0.5 h, < 25 °C
1.2 Reagents: Sodium nitrite ;  10 h, 15 - 25 °C; 18 h, 15 - 25 °C
Riferimento
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 1. Evolution of Enabling Strategies
Fox, Richard J. ; et al, Organic Process Research & Development, 2017, 21(8), 1095-1109

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Sulfuric acid ,  Nitric acid
2.1 Reagents: Chlorotrimethylsilane ,  Sodium nitrite Solvents: Methanol
Riferimento
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Chlorotrimethylsilane ,  Sodium nitrite Solvents: Methanol
Riferimento
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  0 °C; 0 °C → reflux; 23 h, reflux
2.1 Reagents: Bromine Solvents: Acetic acid ;  30 min, rt; 12 h, 80 °C
2.2 Reagents: Sodium sulfate Solvents: Water ;  0 °C
Riferimento
Diving into the Water: Inducible Binding Conformations for BRD4, TAF1(2), BRD9, and CECR2 Bromodomains
Crawford, Terry D.; et al, Journal of Medicinal Chemistry, 2016, 59(11), 5391-5402

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Bromine
2.1 Reagents: Sulfuric acid ,  Nitric acid
3.1 Reagents: Chlorotrimethylsilane ,  Sodium nitrite Solvents: Methanol
Riferimento
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

5-bromo-2-methoxy-4-methyl-3-nitro-pyridine Raw materials

5-bromo-2-methoxy-4-methyl-3-nitro-pyridine Preparation Products

5-bromo-2-methoxy-4-methyl-3-nitro-pyridine Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:884495-14-1)5-bromo-2-methoxy-4-methyl-3-nitro-pyridine
A842608
Purezza:99%/99%
Quantità:100g/500g
Prezzo ($):174.0/868.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:884495-14-1)5-Bromo-2-methoxy-4-methyl-3-nitropyridine
sfd2141
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta